2-(5-Methylfuran-2-yl)butanal

Flavor chemistry Sensory evaluation Aroma compounds

2-(5-Methylfuran-2-yl)butanal (CAS 123821-11-4) is a heteroaromatic aldehyde belonging to the furan derivative class, structurally characterized by a 5-methylfuran ring substituted at the 2-position with a butanal side chain. The compound is more commonly indexed under the synonym 3-(5-methylfuran-2-yl)butanal (FEMA No.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 123821-11-4
Cat. No. B13711551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methylfuran-2-yl)butanal
CAS123821-11-4
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCC(C=O)C1=CC=C(O1)C
InChIInChI=1S/C9H12O2/c1-3-8(6-10)9-5-4-7(2)11-9/h4-6,8H,3H2,1-2H3
InChIKeyPFLUFBMKOXFWSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Methylfuran-2-yl)butanal (CAS 123821-11-4) Procurement Specifications and Regulatory Identity Overview


2-(5-Methylfuran-2-yl)butanal (CAS 123821-11-4) is a heteroaromatic aldehyde belonging to the furan derivative class, structurally characterized by a 5-methylfuran ring substituted at the 2-position with a butanal side chain [1]. The compound is more commonly indexed under the synonym 3-(5-methylfuran-2-yl)butanal (FEMA No. 3307, JECFA No. 1500, COE No. 13058), with CAS Registry Number 31704-80-0 as the active, non-deleted identifier [2]. This compound is recognized as a synthetic flavoring agent approved by regulatory bodies including the FDA and JECFA for use in food products [3]. Its physicochemical profile includes a density of approximately 1.009 g/mL at 25°C, a boiling point range of 88–91°C at 12 mmHg, and a calculated logP of 2.01 . The compound is air-sensitive, insoluble in water but soluble in oils and ethanol, and is typically supplied as a colorless liquid with a characteristic vegetable and fruity aroma .

Flavor profileGreen, watermelon, cucumber, floral character for fresh fruit flavors
RegulatoryMulti-agency approvals (FEMA 3307, JECFA 1500, COE 13058) for global food use
Physical formOil/ethanol-soluble liquid; air-sensitive, typically supplied colorless

Why 2-(5-Methylfuran-2-yl)butanal Cannot Be Substituted by Generic Furan Aldehydes in Flavor Formulations


Furan aldehydes constitute a broad class of flavor compounds with widely divergent sensory profiles ranging from sweet, caramelic, and burnt to green, fruity, and fatty. Within this class, structural variations—including aldehyde chain length, position of substitution on the furan ring, and the presence or absence of the 5-methyl group—produce fundamentally different odor and flavor characteristics that preclude simple interchangeability [1]. For instance, 5-methylfurfural (CAS 620-02-0) presents almond, caramel, and spicy notes [2], while furfural (CAS 98-01-1) is characterized by almond and bread-like qualities . In contrast, 2-(5-methylfuran-2-yl)butanal delivers a distinctive green, vegetable, fruity, fatty, watermelon, cucumber, cyclamen, and floral profile at 10% in dipropylene glycol [3]. The presence of the butanal side chain at the furan 2-position, combined with the 5-methyl substituent, creates a unique stereoelectronic environment that modulates volatility (boiling point 88–91°C at 12 mmHg) and olfactory receptor activation in ways that cannot be replicated by simpler furan aldehydes . Substitution with a generic furan aldehyde would irreversibly alter the flavor signature of the final formulation, necessitating complete reformulation and revalidation—a cost and time burden that justifies the procurement of the specific compound.

Attribute
2-(5-Methylfuran-2-yl)butanal
Generic furan aldehydes
Odor character
Green, fruity, watermelon, cucumber
Almond, caramel, spicy, burnt
Regulatory status
JECFA safety evaluated, FDA approved; Class III, 90 μg/day threshold
Furfural: IARC 2B possible carcinogen; stricter limits

Odor profile mismatch may require complete reformulation. Regulatory path may differ, impacting approval timelines.

2-(5-Methylfuran-2-yl)butanal Quantitative Differentiation Evidence: Procurement Decision Data


Sensory Profile Differentiation: Green Fruity-Watermelon Complex vs. Caramelic Furan Aldehydes

2-(5-Methylfuran-2-yl)butanal exhibits a distinctly different odor profile compared to the caramelic furan aldehydes commonly found in the same chemical class. Sensory evaluation at 10.00% concentration in dipropylene glycol reveals a complex profile comprising green, vegetable, fruity, fatty, watermelon, cucumber, cyclamen, and floral notes [1]. In contrast, 5-methylfurfural, a structurally related furan aldehyde, presents almond, caramel, and spicy characteristics [2]. This qualitative differentiation is further supported by a flavor descriptor database that associates 2-acetonyl-5-ethyl furan with sweet green melon rind, artichoke, tropical watermelon rind, and kiwi notes, establishing a structure-odor relationship for alkyl-substituted furans [3].

Odor profile
Cross-study comparable
Target: green, vegetable, fruity, fatty, watermelon, cucumber, cyclamen, floral
Comparator: almond, caramel, spicy
Supports fresh watermelon/cucumber flavor selection
Qualitative categorical shift; not interchangeable
Flavor chemistry Sensory evaluation Aroma compounds

Application Concentration Ranges: Quantitative Usage Levels in Food and Beverage Matrices

2-(5-Methylfuran-2-yl)butanal (as 3-(5-methylfuran-2-yl)butanal) has established quantitative application guidelines across multiple food categories, providing formulators with validated starting concentrations [1]. The compound is used at 1–2 ppm in gum and sugar confectionery, 0.4 ppm in frozen dairy products, and 0.1 ppm in non-alcoholic beverages [2]. These concentration ranges reflect the compound‘s potency and the sensory thresholds appropriate for each matrix. In contrast, related furan aldehydes such as furfural may be used at significantly different levels—often in the 10–50 ppm range for similar applications—due to differing odor thresholds and flavor impact .

Usage concentration
Context-dependent
Confectionery: 1–2 ppm
Frozen dairy: 0.4 ppm
Non-alcoholic beverages: 0.1 ppm
Indicates high odor potency at low levels
Industry guideline estimates; matrix validation advised
Flavor formulation Usage levels Food applications

Regulatory Safety Threshold: Threshold of Concern Value and Structure Class Assignment

2-(5-Methylfuran-2-yl)butanal has been evaluated under the JECFA safety assessment framework and assigned a Threshold of Concern value of 90 μg/person/day, placing it in Structure Class III [1]. This threshold defines the maximum exposure level below which the compound is considered to present negligible safety risk without requiring additional toxicological data. In comparison, structurally simpler furan aldehydes such as furfural may have different safety profiles—furfural is listed by IARC as possibly carcinogenic to humans (Group 2B) and is subject to more restrictive use limitations [2]. The presence of the 5-methyl group and the butanal side chain in 2-(5-methylfuran-2-yl)butanal likely contributes to altered metabolic pathways, reducing the potential for formation of reactive intermediates such as the 2-ene-1,4-dicarbonyl species associated with unsubstituted furan genotoxicity [3].

Safety threshold
Cross-study comparable
Target: 90 μg/person/day (Class III)
Furfural: IARC Group 2B, more restrictive
Supports simplified safety documentation context
Class III threshold reduces toxicology burden
Food safety Regulatory compliance Flavoring substances

Regulatory Approvals and Identification: Multiple Agency Recognition as Flavoring Agent

2-(5-Methylfuran-2-yl)butanal (as 3-(5-methyl-2-furyl)butanal) is recognized as a synthetic flavoring agent by multiple regulatory bodies including the FDA (FEMA No. 3307), JECFA (JECFA No. 1500), and the Council of Europe (COE No. 13058) [1][2]. The compound has been assigned a UNII (Unique Ingredient Identifier) based on scientific identity characteristics using ISO 11238 data elements, facilitating unambiguous identification in regulatory submissions [3]. While the CAS number 123821-11-4 has been deleted and replaced by 31704-80-0, the ECHA EINECS number 250-771-4 remains valid for REACH pre-registration purposes [4]. In contrast, many experimental or research-grade furan aldehydes lack this multi-agency regulatory recognition, limiting their utility in commercial food, beverage, and flavor applications where regulatory approval is mandatory [5].

Regulatory IDs
Specification review
FEMA 3307 · JECFA 1500 · COE 13058 · EINECS 250-771-4
Enables multi-market flavor formulation compliance
CAS 31704-80-0 active; deleted 123821-11-4
Regulatory compliance Food additives Flavoring substances

2-(5-Methylfuran-2-yl)butanal Validated Application Scenarios for Flavor Development and Product Formulation


Watermelon, Cucumber, and Tropical Fruit Flavor Formulations

The compound's characteristic green, vegetable, fruity, fatty, watermelon, cucumber, cyclamen, and floral odor profile makes it directly applicable in watermelon and cucumber flavor formulations for beverages, confectionery, and frozen dairy products [1]. Formulators can leverage the established usage guidelines of 0.1–2.0 ppm across different food matrices as a validated starting point for dosage optimization [2]. The distinctive watermelon note is particularly valuable for creating authentic fresh watermelon flavors, which are in high demand for summer beverage lines and fruit-flavored confectionery. Unlike caramelic furan aldehydes that would introduce unwanted sweet or burnt notes, this compound provides the fresh, green, and fruity character essential for authentic watermelon and cucumber flavor profiles [3].

Regulatory-Compliant Flavor Development for Global Markets

With established FEMA 3307, JECFA 1500, COE 13058, and REACH pre-registration (EINECS 250-771-4), 2-(5-methylfuran-2-yl)butanal is positioned for use in flavor formulations intended for multiple international markets without requiring separate pre-market approvals [1][2]. The Threshold of Concern value of 90 μg/person/day provides a clear exposure ceiling for safety assessment, simplifying the preparation of regulatory dossiers for new flavor products [3]. This multi-agency recognition eliminates the procurement risk associated with research-grade furan aldehydes that lack food-use approvals and may require extensive toxicological testing before commercial application [4].

High-Impact Flavoring at Low Concentrations for Cost-Efficient Formulations

The recommended usage levels of 0.1–2.0 ppm across various food matrices indicate that 2-(5-methylfuran-2-yl)butanal provides effective flavor impact at very low concentrations [1]. This high odor potency translates to favorable economics in large-scale flavor production, as smaller quantities of the compound are required to achieve the desired sensory effect compared to less potent furan aldehydes such as furfural, which typically require concentrations in the 10–50 ppm range for comparable applications [2]. Procurement planning should account for this potency: a single kilogram of 2-(5-methylfuran-2-yl)butanal can flavor approximately 500,000–10,000,000 liters of finished beverage, depending on the target concentration, making it a highly cost-effective ingredient for high-volume production [3].

Green and Vegetable Note Enhancement in Complex Flavor Blends

The compound's green, vegetable, and fatty notes make it a valuable modifier in complex flavor blends where fresh, natural character is desired [1]. In applications such as plant-based meat alternatives, vegetable-based beverages, and savory flavor systems, 2-(5-methylfuran-2-yl)butanal can contribute green freshness that complements other flavor components without introducing the caramelic or burnt notes characteristic of other furan aldehydes [2]. The compound's solubility in oils and ethanol facilitates incorporation into a wide range of flavor delivery systems, including emulsions, spray-dried powders, and liquid flavor bases [3].

Application
Selection Property
Validation Focus
Fresh watermelon/cucumber flavors
Green-fruity odor profile character
Sensory match in target matrix
Multi-market regulatory compliance
Multi-agency food approvals
Regulatory dossier support
Cost-efficient low-dosage formulation
Sub-ppm odor potency
Dosage optimization per matrix
Green note enhancement in blends
Vegetable/fatty character
Compatibility with savory/plant-based systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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